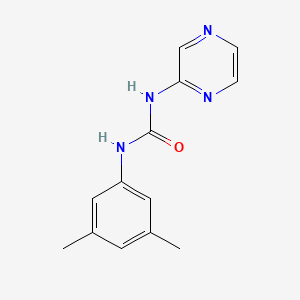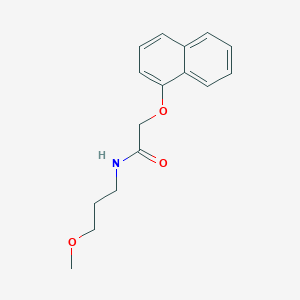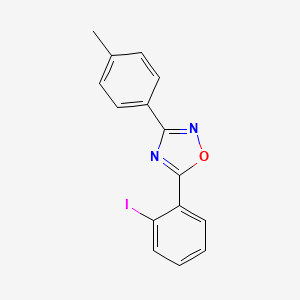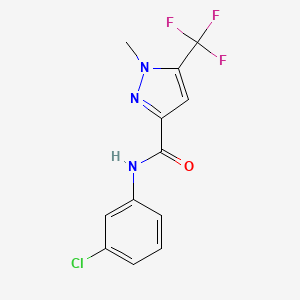
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea
描述
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea, also known as DPU or DPU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine-based compound that has been synthesized using various methods and has shown promising results in various research studies. In
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle regulation, and induce cell cycle arrest in cancer cells. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral activities, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea in lab experiments is its relative simplicity of synthesis and high yields. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have potent anticancer activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea. One potential avenue is the development of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is a pyrazine-based compound that has shown promising results in various scientific research studies. It has potent anticancer, anti-inflammatory, and antiviral activities and has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. While there are limitations to using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea in lab experiments, its relative simplicity of synthesis and high yields make it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the potential applications of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea and its mechanism of action.
科学研究应用
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. It has been shown to have potent anticancer activity, inhibiting the growth of various cancer cell lines. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including influenza and HIV.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-5-10(2)7-11(6-9)16-13(18)17-12-8-14-3-4-15-12/h3-8H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVVQJTDOWZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
![2-(3-chlorophenyl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4669589.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4669593.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)
![2-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4669610.png)



![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4669632.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4669638.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)
![N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4669664.png)